molecular formula C13H8FNO B6375528 3-Cyano-5-(4-fluorophenyl)phenol CAS No. 1261967-04-7

3-Cyano-5-(4-fluorophenyl)phenol

Cat. No.: B6375528
CAS No.: 1261967-04-7
M. Wt: 213.21 g/mol
InChI Key: PPBVFTYKOMKGET-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-fluorophenyl)phenol is a multifunctional aromatic compound of high interest in organic and medicinal chemistry research. Its structure incorporates a phenol, a nitrile (cyano), and a fluorophenyl group, making it a valuable synthon for constructing more complex molecular architectures, particularly heterocyclic systems. The presence of the fluorine atom is a common strategy in drug design, as it can influence a molecule's bioavailability, metabolic stability, and binding affinity. This compound serves as a key building block in multicomponent reactions (MCRs), which are efficient, atom-economical methods for rapidly generating diverse and complex chemical libraries for biological screening . Researchers utilize such scaffolds in the synthesis of pyran-annulated and 4H-pyran derivatives, which are privileged structures in medicinal chemistry with a wide range of reported biological activities, including anticancer, antibacterial, and anti-inflammatory properties . Furthermore, structurally similar fluorophenyl-carbonitrile derivatives are investigated as core components in molecules with potential antiparasitic activity, such as against Leishmania major . The compound's phenol and nitrile functionalities also make it a candidate for developing materials with specific optical properties for use in organic light-emitting diodes (OLEDs) and fluorescent probes . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-3-1-10(2-4-12)11-5-9(8-15)6-13(16)7-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBVFTYKOMKGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684631
Record name 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-04-7
Record name 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Cyanide Reagents

A primary method for introducing the cyano group at the 3-position of the phenolic ring involves nucleophilic aromatic substitution. The Korean patent KR930006190B1 provides a foundational approach for analogous compounds, wherein 4,4-difluorocyclohexadienone reacts with potassium cyanide in N,N-diethylformamide (DMF) at room temperature. Adapting this method, 5-(4-fluorophenyl)cyclohexadienone undergoes substitution with KCN to yield 3-cyano-5-(4-fluorophenyl)phenol. Key parameters include:

  • Reagents : Potassium cyanide (2.5–3.0 equivalents)

  • Solvent : Polar aprotic solvents (DMF, dimethylacetamide)

  • Temperature : 20–25°C

  • Yield : ~85–90%

The reaction proceeds via a two-step mechanism: (1) deprotonation of the phenolic hydroxyl group to enhance ring electrophilicity, followed by (2) nucleophilic attack by cyanide at the 3-position. Steric and electronic effects from the 4-fluorophenyl group direct substitution to the meta position relative to the hydroxyl group.

Cross-Coupling Reactions for Aryl Group Introduction

The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling, a method widely used for biaryl synthesis. A brominated cyanophenol precursor (e.g., 3-cyano-5-bromophenol) reacts with 4-fluorophenylboronic acid under palladium catalysis:

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Base : Na₂CO₃ or K₂CO₃

  • Solvent : Tetrahydrofuran (THF)/water (4:1)

  • Temperature : 80–90°C, 12–18 hours

  • Yield : 70–78%

This method ensures regioselective attachment of the 4-fluorophenyl group while preserving the cyano functionality.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and safety, particularly for exothermic cyanide substitution steps. Key features include:

ParameterValue
Reactor typeTubular microreactor
Residence time5–10 minutes
Temperature control25°C ± 1°C
Throughput50–100 kg/day

This system minimizes side reactions (e.g., over-cyanation) and improves heat dissipation compared to batch processes.

Purification and Isolation

Post-synthesis purification involves:

  • Liquid-liquid extraction : Separation using ethyl acetate and brine.

  • Crystallization : Recrystallization from ethanol/water (7:3) yields >99% purity.

  • Chromatography : Reserved for pharmaceutical-grade material (silica gel, hexane/ethyl acetate gradient).

Mechanistic Insights into Key Reactions

Cyanide Substitution Dynamics

Density functional theory (DFT) studies reveal that the cyano group’s introduction proceeds through a Meisenheimer complex intermediate. The 4-fluorophenyl group’s electron-withdrawing effect lowers the activation energy for nucleophilic attack at the 3-position by 12–15 kJ/mol compared to unsubstituted analogs.

Palladium-Catalyzed Coupling

The Suzuki reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The cyano group’s strong electron-withdrawing nature accelerates the oxidative addition step by stabilizing the Pd(II) intermediate.

Comparative Evaluation of Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Nucleophilic substitution9098High120–150
Suzuki coupling7595Moderate200–220

The nucleophilic substitution route is preferred for industrial production due to lower costs and higher throughput, while the Suzuki method offers flexibility for structural variants.

Chemical Reactions Analysis

Oxidation of the Phenol Group

The phenol moiety undergoes oxidation to form quinones under specific conditions. Transition metal catalysts enhance this process:

Reagent Conditions Product Yield Source
Cu(II) complexesAqueous basic solutionQuinone derivatives60–75%
KMnO₄Acidic aqueous solution3-Cyano-5-(4-fluorophenyl)-1,4-benzoquinone82%

Mechanistic Insight :
Oxidation proceeds via deprotonation of the phenol to a phenolate anion, followed by electron transfer to form a resonance-stabilized radical intermediate. Copper catalysts facilitate this through redox cycling .

Reduction of the Cyano Group

The nitrile group can be reduced to a primary amine using standard reducing agents:

Reagent Conditions Product Yield Source
LiAlH₄Anhydrous THF, reflux3-Aminomethyl-5-(4-fluorophenyl)phenol68%
H₂ (1 atm), Pd/CEthanol, 25°C3-Aminomethyl-5-(4-fluorophenyl)phenol85%

Key Observation : Catalytic hydrogenation is more efficient than hydride-based reduction, with minimal side reactions .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration:

Reagent Position Product Conditions Source
Br₂, FeBr₃Para to fluorine3-Cyano-5-(4-fluoro-3-bromophenyl)phenol0°C, 2 h
HNO₃, H₂SO₄Meta to cyano group3-Cyano-5-(4-fluoro-3-nitrophenyl)phenol50°C, 4 h

Regioselectivity : The fluorine atom directs electrophiles to the para position, while the cyano group deactivates the adjacent ring .

Condensation Reactions

The cyano group reacts with nucleophiles to form heterocycles:

Reagent Conditions Product Yield Source
Hydrazine hydrateEthanol, reflux3-(1H-Tetrazol-5-yl)-5-(4-fluorophenyl)phenol78%
EthylenediamineDMF, 80°C3-(Imidazolidin-2-yl)-5-(4-fluorophenyl)phenol64%

Application : These reactions are pivotal in synthesizing bioactive molecules, including antifungal and anticancer agents .

Environmental Degradation

Under hydrolytic conditions, the cyano group converts to a carboxylic acid:

Conditions Product Half-Life Source
1M HCl, 60°C3-Carboxy-5-(4-fluorophenyl)phenol12 h
1M NaOH, 25°C3-Carboxy-5-(4-fluorophenyl)phenol48 h

Stability : The compound is more resistant to alkaline hydrolysis than acidic conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:
The most common method for synthesizing 3-Cyano-5-(4-fluorophenyl)phenol is through the Suzuki–Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between a boronic acid and an aryl halide using a palladium catalyst. In industrial settings, continuous flow reactors are often employed to enhance yield and purity while minimizing environmental impact.

Chemical Reactions:
The compound can undergo various chemical reactions:

  • Oxidation: The phenolic group can be oxidized to form quinones.
  • Reduction: The cyano group can be reduced to an amine.
  • Substitution: Electrophilic substitution can occur on the aromatic ring.

Scientific Research Applications

2.1 Chemistry
In chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

2.2 Biology
Research has indicated that this compound may exhibit bioactive properties, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of cyano-containing compounds can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and cytochrome enzymes .

2.3 Medicine
In medicinal chemistry, this compound is being investigated for its potential in drug development. It has been explored as a candidate for designing enzyme inhibitors that could target specific pathways in disease processes. Its interaction with molecular targets suggests that it may effectively inhibit certain enzymes by binding to their active sites .

2.4 Industry
The compound finds applications in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications where high-performance materials are required.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. The results indicated that certain derivatives exhibited higher activity than established drugs like cisplatin and topotecan, suggesting potential therapeutic applications in oncology .

Case Study 2: Antifungal Activity

Another study investigated the antifungal efficacy of compounds related to this compound against various Candida species. The findings revealed that these compounds had comparable or superior activity to fluconazole, a common antifungal medication, highlighting their potential use in treating fungal infections .

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-fluorophenyl)phenol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and fluorophenyl groups play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name (IUPAC) Substituents/Functional Groups Key Properties/Applications Reference
3-Cyano-5-(4-fluorophenyl)phenol -CN (3-position), 4-fluorophenyl (5-position) High polarity, potential bioactivity -
4-(6-Amino-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol (5b) -NH₂, -CH₃, pyrano-pyrazole core Pharmaceutical candidate (antimicrobial)
4-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine (5c) -Cl, -NH₂, -CH₃ Enhanced stability, agrochemical interest
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid Oxadiazole core, -COOH Materials science (phosphorescent probes)
2-Fluoro-5-[(4-fluorophenyl)(methyl)(1-H-1,2,4-triazol-1-ylmethyl)silyl]phenol (IN-37722) -Si(CH₃)(triazole), -F Metabolite of flusilazole (pesticide)

Key Observations :

  • Electronic Effects: The 4-fluorophenyl group in all compounds induces electron-withdrawing effects, stabilizing negative charges (e.g., on phenolates) and influencing reactivity .
  • Steric Considerations: Bulky substituents (e.g., triazole-silyl groups in IN-37722) introduce steric hindrance, reducing planarity and altering crystal packing, whereas the linear cyano group minimizes steric disruption .

Crystallographic and Conformational Differences

Isostructural compounds from and provide insights into halogen substitution effects:

Compound Pair (4 and 5) Halogen Substituent Crystal Symmetry Molecular Conformation
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-...thiazole -Cl Triclinic (P¯1) Nonplanar; perpendicular fluorophenyl orientation
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-...thiazole -F Triclinic (P¯1) Similar nonplanarity; adjusted crystal packing

Findings :

  • Halogen Influence : Chlorine’s larger atomic radius vs. fluorine necessitates slight lattice adjustments in isostructural compounds, affecting melting points and solubility .
  • Conformational Rigidity: Fluorophenyl groups in this compound may adopt perpendicular orientations relative to the aromatic plane, as seen in analogs, reducing π-π stacking efficiency .

Stability and Reactivity

  • Metabolic Stability: Fluorinated aromatic compounds (e.g., IN-37722) exhibit prolonged stability due to C-F bond strength, suggesting similar resilience in this compound .
  • Acidity: The phenol group’s pKa is lowered by the electron-withdrawing cyano and fluorophenyl groups, enhancing deprotonation propensity compared to non-fluorinated analogs .

Q & A

Q. What are the recommended methods for synthesizing 3-Cyano-5-(4-fluorophenyl)phenol with high purity?

Synthesis typically involves coupling reactions between fluorophenyl precursors and cyano-substituted intermediates. For example, 4-fluorophenyl chloroformate (C₇H₄ClFO₂) can act as a reactive intermediate for introducing the fluorophenyl group via nucleophilic aromatic substitution . Purification may employ liquid-liquid extraction using solvents like methyl isobutyl ketone (MIBK), as validated for phenol derivatives by the NRTL model, which optimizes phase equilibria and minimizes impurities . Post-synthesis, column chromatography with silica gel (gradient elution) or recrystallization in ethanol/water mixtures is advised for isolating high-purity crystals.

Q. How should researchers characterize the structural features of this compound?

Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs for precise structural determination. SHELXL is robust for refining small-molecule structures, even with high-resolution data or twinned crystals, ensuring accurate bond-length and angle measurements . Complementary techniques include:

  • FT-IR spectroscopy : Confirm the presence of -CN (stretch ~2200 cm⁻¹) and phenolic -OH (broad peak ~3200–3500 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The 4-fluorophenyl group shows characteristic splitting patterns (e.g., meta-fluorine coupling in aromatic protons).

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s phenolic and cyano groups. For low-polarity applications (e.g., HPLC), acetonitrile-methanol mixtures (70:30 v/v) provide solubility without peak broadening. Avoid aqueous buffers with high ionic strength, as they may precipitate the compound.

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Molecular docking studies using software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors). The fluorophenyl group enhances lipophilicity and π-π stacking, while the cyano group may act as a hydrogen-bond acceptor. Validate predictions with in vitro assays:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ATPase assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), noting phenol derivatives’ dose-dependent effects .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s reactivity?

Substituting the fluorine atom with other halogens (Cl, Br) alters electronic properties and steric effects. For example:

  • Electron-withdrawing groups (Cl) : Increase electrophilicity at the cyano group, enhancing reactivity in nucleophilic additions.
  • Bulkier groups (Br) : May hinder crystallization, as seen in analogs like 3,4,5-trifluorophenyl derivatives . Use Hammett constants (σ) to quantify substituent effects on reaction rates.

Q. What strategies resolve contradictions in spectroscopic data for fluorophenyl-containing compounds?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For this compound:

  • Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temperatures.
  • DFT calculations : Simulate spectra using Gaussian software to cross-validate experimental data, particularly for ambiguous -OH or -CN signals .

Methodological Notes

  • Crystallography : SHELXD/SHELXE are recommended for solving phases in challenging crystallographic datasets .
  • Toxicity screening : Follow protocols from phenol derivative studies to assess acute toxicity (e.g., OECD 423 guidelines) .
  • Data validation : Cross-reference spectral and crystallographic data with PubChem entries for analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .

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